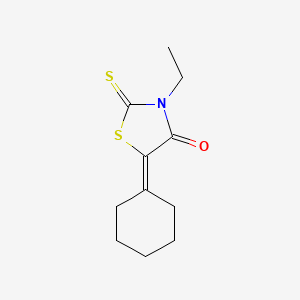
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of cyclohexanone with ethyl isothiocyanate in the presence of a base, followed by cyclization. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new antibiotics and antiviral agents.
Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial and anticancer effects. It can also modulate inflammatory pathways, reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substituents and the presence of both sulfur and nitrogen atoms in the thiazolidinone ring. Similar compounds include:
5-Phenylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a benzyl group, offering different pharmacological properties.
5-(4-Methylphenylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Features a 4-methylphenyl group, which may affect its biological activity.
These compounds share the thiazolidinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15NOS2 |
|---|---|
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
5-cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H15NOS2/c1-2-12-10(13)9(15-11(12)14)8-6-4-3-5-7-8/h2-7H2,1H3 |
InChI-Schlüssel |
GUMVPNWHEONTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C2CCCCC2)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol](/img/structure/B15151234.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)
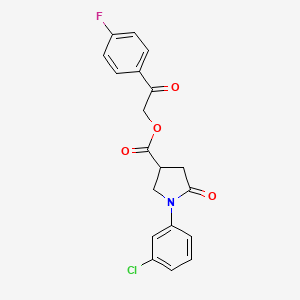
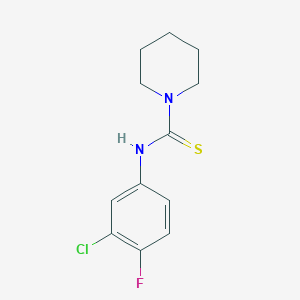
![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)
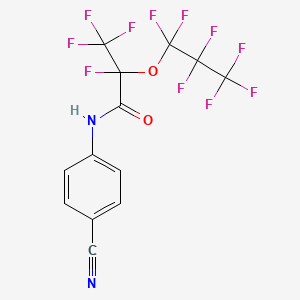
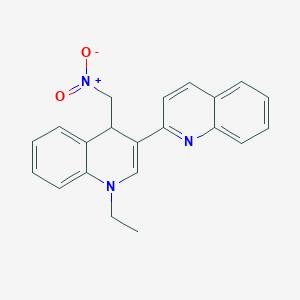
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)
![2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide](/img/structure/B15151311.png)
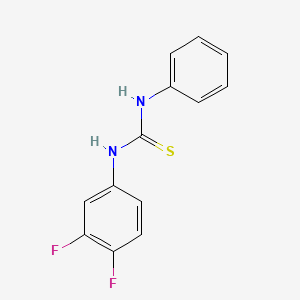
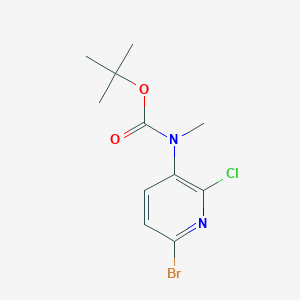
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B15151323.png)
![2-[5-(3-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15151329.png)
